![molecular formula C7H11NO B2379455 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol CAS No. 1824405-35-7](/img/structure/B2379455.png)

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

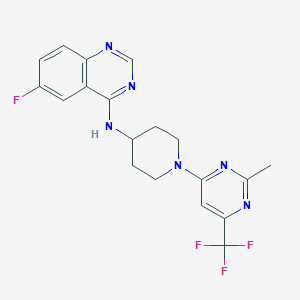

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol, also known as ABCHM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. ABCHM is a bicyclic compound that contains a nitrogen atom and an alcohol group, which makes it a versatile molecule with a wide range of potential applications. In

科学的研究の応用

- Precursor for Amino-peramivir : (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, a derivative of this compound, serves as a precursor for amino-peramivir. Amino-peramivir is a potent neuraminidase inhibitor, which has potential applications in antiviral therapies .

- Five-Membered Analog Synthesis : (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one can be used to synthesize five-membered analogs of 4-amino-5-halopentanoic acids. These analogs have shown promise as potential GABA aminotransferase (GABA-AT) inactivators, which could have implications in neurological research .

- Enantiomers of Carbovir : The lactam form of this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir. (-)-Carbovir, derived from this compound, is a potent inhibitor of HIV-1. Clinical trials suggest it could be an alternative to AZT in antiretroviral therapy .

- Therapeutic Drug Development : 2-Azabicyclo[2.2.1]hept-5-en-3-one has been used in the preparation of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine. This compound is a precursor for an analog of bredinin, which may have therapeutic applications .

- HIV-1 Inhibition : (-)-Carbovir, derived from this compound, has demonstrated potent inhibition of HIV-1. As an alternative to existing antiretroviral drugs, it holds promise in the fight against HIV/AIDS .

- Chemoenzymatic Applications : Researchers have utilized 2-Azabicyclo[2.2.1]hept-5-en-3-one in chemoenzymatic synthesis processes. For example, it plays a role in the synthesis of (−)-carbovir, highlighting its versatility in chemical research .

Neuraminidase Inhibitors

GABA Aminotransferase Inactivators

Carbocyclic Nucleoside Synthesis

Bredinin Analog Synthesis

Alternative Precursor for Carbovir

General Chemical Synthesis

作用機序

Target of Action

The primary targets of 2-Azabicyclo[22It’s known that this compound is a versatile intermediate used in organic and medicinal chemistry .

Mode of Action

The specific mode of action of 2-Azabicyclo[22It’s known to be a versatile synthetic building block, implying that it can interact with various targets to form different compounds .

Biochemical Pathways

The compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues . It’s also used in the synthesis of therapeutic drugs .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol’s action would depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of carbocyclic nucleosides, it could potentially influence DNA and RNA synthesis .

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .

特性

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-4-7-5-1-2-6(3-5)8-7/h1-2,5-9H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBGEVOWMREJOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1NC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)

![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)

![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)